2,3-Dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that is commonly used in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
Scientific Research Applications
Chemical Synthesis and Potential Therapeutic Applications
The research into 2,3-Dihydro-1,4-benzodioxine-6-carboxamide primarily involves its synthesis and exploration for potential therapeutic applications. A study by Bozzo et al. (2003) detailed a new synthesis method for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides reacting with nucleophilic amines. This process is facilitated in a basic environment, highlighting a pathway to produce precursors for potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Biocatalytic Production of Chiral Synthons
Another significant application involves the biocatalytic production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon. Mishra et al. (2016) demonstrated the use of an indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis for the kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxamide. This method produced (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with over 99% enantiomeric excess (e.e.), showcasing an efficient route to obtain these chiral building blocks for synthesizing therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).
Antimicrobial and Biological Activity
Research by Kolisnyk et al. (2015) on a series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, including compounds structurally related to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide, revealed significant antimicrobial activity. This study highlights the potential for these compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHZDULNPYDZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349748 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-6-carboxamide | |
CAS RN |
299169-62-3 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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